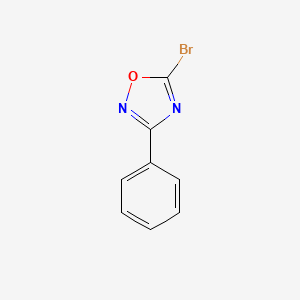

5-Bromo-3-phenyl-1,2,4-oxadiazole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-bromo-3-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIZUZAUECBVCII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677541 | |

| Record name | 5-Bromo-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263279-50-0 | |

| Record name | 5-Bromo-3-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-phenyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization of 5 Bromo 3 Phenyl 1,2,4 Oxadiazole

Established Synthetic Pathways for the 1,2,4-Oxadiazole (B8745197) Ring System

The construction of the 1,2,4-oxadiazole ring is predominantly achieved through two robust and versatile synthetic strategies: the cyclization of amidoximes with carboxylic acid derivatives and the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. tandfonline.combeilstein-journals.orgresearchgate.net

Cyclization Reactions of Amidoximes with Carboxylic Acid Derivatives

A widely employed method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime (B1450833) with a carboxylic acid derivative. nih.gov This process typically occurs in two stages: an initial O-acylation of the amidoxime, followed by an intramolecular cyclodehydration to form the heterocyclic ring. mdpi.comacs.org For the specific synthesis of 5-Bromo-3-phenyl-1,2,4-oxadiazole, this would involve the reaction of benzamidoxime (B57231) with a 5-bromo-substituted acylating agent or the reaction of a 5-bromo-substituted amidoxime with a phenyl-containing acylating agent.

The acylation of amidoximes is efficiently carried out using activated forms of carboxylic acids, such as acyl chlorides, anhydrides, or esters. mdpi.comnih.gov The reaction with acyl chlorides is often rapid, leading to the formation of an O-acylamidoxime intermediate. nih.govclockss.org This intermediate can then be cyclized, often by heating, to yield the 1,2,4-oxadiazole. acs.org For instance, the reaction of benzamidoxime with an appropriate bromo-substituted acid chloride would be a direct route to a bromo-phenyl-1,2,4-oxadiazole. clockss.org

One-pot procedures have been developed to streamline this process. For example, a study detailed the synthesis of 1-(4-(5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione by reacting an amidoxime with 4-bromobenzoic acid in the presence of the coupling agent EDC·HCl. nih.gov Similarly, esters can serve as acylating agents, often in the presence of a strong base like NaOH in DMSO, to facilitate both the acylation and subsequent cyclization at room temperature. researchgate.net

Table 1: Examples of Amidoxime Cyclization with Activated Carboxylic Acids Please note: This table presents generalized data and examples from the literature on 1,2,4-oxadiazole synthesis. Specific yields for this compound may vary.

| Amidoxime Reactant | Acylating Agent | Coupling Agent/Base | Solvent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (1E)-4-((5-fluoro-3,4-dihydro-2,4-dioxopyrimidin-1(2H)-yl)methyl)-Nʹ-hydroxybenzamidine | 4-Bromobenzoic acid | EDC·HCl, Sodium Acetate | CH₂Cl₂ | 3,5-disubstituted 1,2,4-oxadiazole | 47 | nih.gov |

| Amidoximes | Carboxylic acid methyl or ethyl esters | NaOH | DMSO | 3,5-disubstituted 1,2,4-oxadiazoles | Varies | researchgate.net |

| Aryl amidoximes | N-Boc amino acids | HATU, HOBt, DIPEA | DMF | 3,5-disubstituted 1,2,4-oxadiazoles | 30-75 | rsc.org |

The efficiency of 1,2,4-oxadiazole synthesis from amidoximes is highly dependent on the chosen catalytic system and reaction conditions. While thermal cyclization of the O-acylamidoxime intermediate is common, it often requires high temperatures. mdpi.com To mitigate this, various catalytic systems have been introduced.

Base-catalyzed cyclization is a prominent strategy. Superbase media, such as NaOH or KOH in DMSO, have been shown to promote the one-pot synthesis of 1,2,4-oxadiazoles from amidoximes and esters at ambient temperatures. mdpi.comresearchgate.net Tetrabutylammonium fluoride (B91410) (TBAF) is another effective catalyst for the cyclocondensation of isolated O-acylamidoximes at room temperature. mdpi.comnih.gov

Acid catalysts have also been explored. A combination of p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl₂) has been demonstrated as a mild and efficient catalytic system for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles directly from amidoximes and organic nitriles, offering an alternative to the use of carboxylic acid derivatives. beilstein-journals.orgacs.org This system proved versatile for various aromatic and aliphatic nitriles, providing good yields within 1-2 hours. acs.org

1,3-Dipolar Cycloaddition of Nitrile Oxides to Nitriles

The 1,3-dipolar cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a nitrile (the dipolarophile) provides a direct and atom-economical route to the 1,2,4-oxadiazole ring. researchgate.netorganic-chemistry.orgresearchgate.net This reaction is a powerful tool in heterocyclic synthesis. sctunisie.org To synthesize this compound via this method, one could react benzonitrile (B105546) oxide with a bromo-substituted nitrile or, conversely, a phenylnitrile with a bromo-substituted nitrile oxide.

Nitrile oxides are typically generated in situ from precursors like aldoximes (via oxidation) or hydroximoyl chlorides (via dehydrochlorination). mdpi.comyoutube.com

A key consideration in the 1,3-dipolar cycloaddition approach is regioselectivity. The reaction between an unsymmetrical nitrile oxide and an unsymmetrical nitrile can potentially yield two different regioisomers. For example, the reaction of benzonitrile oxide with bromonitrile could form either this compound or 3-bromo-5-phenyl-1,2,4-oxadiazole.

The regiochemical outcome is governed by the electronic properties of the substituents on both the nitrile oxide and the nitrile. researchgate.netkochi-tech.ac.jp Theoretical studies using Density Functional Theory (DFT) have shown that the cycloaddition is often controlled by the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the reactants. kochi-tech.ac.jpnih.gov Conventional approaches often involve the reaction of an electron-rich nitrile oxide with an electron-deficient nitrile. researchgate.net However, "inverse electron-demand" cycloadditions, which use an electron-deficient nitrile oxide and an electron-rich nitrile, have also been successfully developed. researchgate.netkochi-tech.ac.jp Steric effects can also play a role in directing the regioselectivity. nih.gov As the reaction leads to a planar, aromatic oxadiazole ring, stereoselectivity is not a factor in the final product. nih.gov

While many 1,3-dipolar cycloadditions proceed thermally, catalytic methods can enhance reaction rates and control selectivity. Lewis acids are known to activate nitriles toward cycloaddition. researchgate.net For instance, platinum(IV) complexes have been shown to significantly activate coordinated organonitriles for [3+2] cycloaddition with nitrile oxides under mild conditions. acs.org The resulting oxadiazole can then be liberated from the metal complex. acs.org

Furthermore, iron(III) nitrate (B79036) has been utilized as a dual-function reagent that mediates the formation of nitrile oxides from alkynes and subsequently catalyzes their cycloaddition with nitriles to produce 3-acyl-1,2,4-oxadiazoles. organic-chemistry.orgorganic-chemistry.org Catalytic systems like PTSA-ZnCl₂ can also facilitate the in situ generation of a nitrile oxide from an amidoxime, followed by its cycloaddition to a nitrile partner. beilstein-journals.org

Bromination Strategies for Position-Specific Halogenation (e.g., at C-5)

Achieving regioselective bromination at the C-5 position of the 1,2,4-oxadiazole ring is crucial for the synthesis of this compound and its derivatives. This can be accomplished through various strategies, including the bromination of precursor molecules and the incorporation of a bromine atom during the cyclization process.

Electrophilic Bromination of Precursor Molecules

One effective method involves the electrophilic bromination of a precursor that already contains the 3-phenyl-1,2,4-oxadiazole (B2793662) core. A common precursor for this reaction is a 5-styryl-1,2,4-oxadiazole derivative. The carbon-carbon double bond in the styryl group can be subjected to bromination, followed by subsequent elimination reactions to yield the desired 5-bromo-substituted product.

For instance, the synthesis of 5-(2-arylethynyl)-3-aryl-1,2,4-oxadiazoles has been achieved starting from 5-(2-arylethenyl)-3-aryl-1,2,4-oxadiazoles. beilstein-journals.orgnih.govd-nb.info This process involves the bromination of the double bond in the ethenyl side chain, leading to a dibromo derivative. beilstein-journals.orgresearchgate.netbeilstein-journals.org Subsequent di-dehydrobromination using a strong base like sodium amide in liquid ammonia (B1221849) affords the corresponding 5-alkynyl-1,2,4-oxadiazole. beilstein-journals.orgnih.govd-nb.inforesearchgate.net While this method focuses on creating an ethynyl (B1212043) group, the initial bromination step is a key example of modifying a precursor to introduce bromine.

Another approach involves the oxidative cyclization of N-acyl amidines. An NBS-promoted oxidative cyclization of N-acyl amidines has been reported to produce substituted 1,2,4-oxadiazoles in high yields. mdpi.com This reaction proceeds through an N-bromination intermediate, followed by N-O bond formation via dehydrobromination. mdpi.com Similarly, N-benzyl amidoximes can be converted to 1,2,4-oxadiazoles using NBS or iodine in the presence of a base. mdpi.com These methods highlight the use of brominating agents to facilitate cyclization and potentially introduce bromine at a specific position.

Bromine Atom Incorporation in Cyclization Steps

An alternative and often more direct strategy is to incorporate the bromine atom during the formation of the oxadiazole ring. This can be achieved by using a bromine-containing starting material in the cyclization reaction.

One such method involves the reaction of 4-bromobenzohydrazide (B182510) with benzonitrile in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃). This reaction directly leads to the formation of 3-(4-bromophenyl)-5-phenyl-1,2,4-oxadiazole. Another example is the synthesis of 1-(4-(5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl)benzyl)-5-fluoropyrimidine-2,4(1H,3H)-dione, where 4-bromobenzoic acid is used as a starting material in a multi-step synthesis. nih.gov

Furthermore, the reaction of gem-dibromomethylarenes with amidoximes can be employed to synthesize 3,5-disubstituted-1,2,4-oxadiazoles. For example, 1-chloro-4-(dibromomethyl)benzene (B1586934) has been used to produce 5-(4-chlorophenyl)-3-phenyl-1,2,4-oxadiazole. cdnsciencepub.com This suggests that a similar approach with a brominated gem-dibromomethylarene could yield the desired 5-bromo-1,2,4-oxadiazole (B11785296).

Innovative and Sustainable Synthetic Approaches for this compound Analogs

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for the synthesis of 1,2,4-oxadiazoles. These include microwave-assisted synthesis, one-pot procedures, and the application of green chemistry principles.

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics and Yields

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netwjarr.com Several studies have reported the successful application of microwave-assisted synthesis for 1,2,4-oxadiazole derivatives. researchgate.netorganic-chemistry.orgresearchgate.net

A notable example is the one-pot, three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, hydroxylamine, and Meldrum's acids under microwave irradiation and solvent-free conditions, achieving good to excellent yields (81-98%). organic-chemistry.org Another microwave-assisted method involves the reaction of amidoximes with acyl chlorides under solvent-free conditions, providing a rapid and high-yielding route to 1,2,4-oxadiazoles. researchgate.net These methods demonstrate the potential for efficiently producing this compound analogs by using appropriately substituted starting materials. The synthesis of new 5-phenyl-1,3,4-oxadiazole derivatives substituted with (bromomethyl)phenyl or bromoalkyl groups has also been achieved through microwave-assisted cyclodehydration. mdpi.comdntb.gov.ua

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Oxadiazoles (B1248032)

| Method | Reaction Time | Yield (%) | Conditions | Reference |

| Conventional Heating | 10 hours | Moderate | Reflux | researchgate.net |

| Microwave Irradiation | 15 minutes | High | Solvent-free | researchgate.net |

| Conventional Heating | 4-24 hours | 11-90 | Room Temperature, Superbase | nih.gov |

| Microwave Irradiation | < 6 hours | > 90 | Specialized Reactor |

One-Pot Synthetic Procedures for Streamlined Production

One-pot syntheses offer significant advantages in terms of efficiency and sustainability by reducing the number of purification steps and minimizing solvent waste. ijpsjournal.com Several one-pot methods for the synthesis of 1,2,4-oxadiazoles have been developed.

One such procedure involves the reaction of amidoximes with carboxylic acid esters at room temperature in a superbase medium like NaOH/DMSO. nih.govijpsjournal.com This approach has been used to synthesize a variety of 3,5-disubstituted-1,2,4-oxadiazoles with yields ranging from poor to excellent (11-90%). nih.gov Another one-pot method utilizes the Vilsmeier reagent to activate carboxylic acids for reaction with amidoximes, resulting in good to excellent yields (61-93%). nih.gov A three-component, one-pot synthesis of 1,2,4-oxadiazoles from nitriles, hydroxylamine, and Meldrum's acids under microwave irradiation has also been reported. organic-chemistry.orgorganic-chemistry.org These one-pot strategies can be adapted for the synthesis of this compound by selecting the appropriate starting materials.

Green Chemistry Principles in 1,2,4-Oxadiazole Synthesis (e.g., solvent-free, superbase media)

The application of green chemistry principles is a growing trend in organic synthesis, aiming to reduce the environmental impact of chemical processes. nih.gov In the context of 1,2,4-oxadiazole synthesis, this includes the use of solvent-free conditions and alternative reaction media.

Solvent-free synthesis, often combined with microwave irradiation, has proven to be a highly effective and environmentally friendly approach. researchgate.netorganic-chemistry.orgresearchgate.netjournalirjpac.com For example, the reaction of nitriles, hydroxylamine, and Meldrum's acids under solvent-free microwave conditions provides a green route to 1,2,4-oxadiazoles. organic-chemistry.org The synthesis of 3-aryl-5-hydroxyalkyl-1,2,4-oxadiazoles has also been achieved under solvent-free conditions by reacting arylamidoximes with α-hydroxy esters. journalirjpac.com

The use of superbase media, such as NaOH in DMSO, allows for the synthesis of 1,2,4-oxadiazoles at room temperature, avoiding the need for harsh reaction conditions. nih.govijpsjournal.comresearchgate.netsci-hub.stresearchgate.net This method, while sometimes requiring longer reaction times, offers a milder and more sustainable alternative to traditional synthetic routes. nih.gov

Table 2: Green Synthetic Approaches to 1,2,4-Oxadiazoles

| Approach | Key Features | Example Reaction | Reference |

| Microwave-Assisted, Solvent-Free | Rapid, high yields, reduced waste | Nitriles + Hydroxylamine + Meldrum's Acids | organic-chemistry.org |

| Solvent-Free | Avoids use of volatile organic solvents | Arylamidoximes + α-Hydroxy Esters | journalirjpac.com |

| Superbase Media | Mild conditions, room temperature | Amidoximes + Carboxylic Acid Esters in NaOH/DMSO | nih.govijpsjournal.com |

Functional Group Transformations and Derivatization of the this compound Core

The strategic functionalization of this compound is a key area of research for accessing a diverse library of derivatives. The reactivity of this compound is primarily centered around three distinct domains: the electrophilic C5 carbon atom bearing the bromine, the phenyl moiety at C3, and the N4 atom of the oxadiazole ring. These sites allow for selective chemical transformations to build molecular complexity.

The C5 position of the 1,2,4-oxadiazole ring is inherently electrophilic due to the electron-withdrawing effects of the adjacent oxygen (O1) and nitrogen (N4) atoms. psu.eduglobalresearchonline.net This electronic characteristic renders the bromine atom in this compound a good leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This pathway provides a direct method for introducing a variety of functional groups at this position.

While specific examples detailing the nucleophilic substitution on this compound are not extensively documented in dedicated studies, the general reactivity of halogenated 1,2,4- and 1,3,4-oxadiazoles is well-established. globalresearchonline.netnih.govthieme-connect.de These reactions typically proceed by the addition of a nucleophile to the C5 carbon, forming a Meisenheimer-like intermediate, followed by the elimination of the bromide ion to restore aromaticity. A range of nucleophiles, including amines, alkoxides, and thiols, can be employed to generate novel 5-substituted-3-phenyl-1,2,4-oxadiazole derivatives. The reaction conditions are generally mild, reflecting the activated nature of the C5 position.

Table 1: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated Oxadiazoles This table presents plausible transformations for this compound based on established reactivity.

| Starting Material | Nucleophile (Nu-H) | Product | Potential Conditions |

|---|---|---|---|

| This compound | R-NH₂ (Amine) | 5-Amino-3-phenyl-1,2,4-oxadiazole | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO) |

| This compound | R-OH (Alcohol) | 5-Alkoxy-3-phenyl-1,2,4-oxadiazole | Strong base (e.g., NaH), Solvent (e.g., THF) |

| This compound | R-SH (Thiol) | 5-Thioether-3-phenyl-1,2,4-oxadiazole | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

The phenyl ring at the C3 position offers another avenue for structural diversification, primarily through transition-metal-catalyzed cross-coupling reactions and directed C-H activation.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry provides powerful tools like the Suzuki-Miyaura and Sonogashira cross-coupling reactions for forming new carbon-carbon bonds. While the bromine atom on the oxadiazole ring is reactive towards these conditions, it is also possible to pre-functionalize the phenyl ring (e.g., with a halogen or triflate) and perform selective cross-coupling. For instance, derivatives like 3-(4-bromophenyl)-1,2,4-oxadiazole (B101137) can be coupled with various boronic acids or terminal alkynes.

Research on related structures has demonstrated the feasibility of such transformations. For example, Suzuki coupling has been successfully used to synthesize novel biphenyl-substituted 1,2,4-oxadiazoles by reacting a bromo-substituted phenyl group at the C5 position with boronate esters. beilstein-journals.org Similarly, Sonogashira couplings have been performed on halophenyl-substituted 1,2,4-oxadiazoles to introduce arylacetylene moieties. psu.edu These precedents strongly suggest that 5-bromo-3-(halophenyl)-1,2,4-oxadiazole could undergo selective palladium-catalyzed reactions on the phenyl ring under carefully controlled conditions.

Directed C-H Activation: A more contemporary and atom-economical approach involves the direct functionalization of C-H bonds on the phenyl ring. The 1,2,4-oxadiazole ring can serve as an effective directing group, guiding a transition metal catalyst to activate the ortho-C-H bonds of the phenyl substituent. Rhodium(III) and Cobalt(III) catalysts have proven particularly effective for this purpose. mdpi.comacs.org This strategy enables the introduction of various substituents at the ortho position of the phenyl ring, often as part of a cascade process leading to more complex fused ring systems (see Section 2.3.3).

Table 2: Examples of Phenyl Moiety Modifications in 3-Phenyl-1,2,4-oxadiazole Derivatives

| Reaction Type | Substrate | Coupling Partner / Reagent | Catalyst System | Product Type | Ref. |

|---|---|---|---|---|---|

| Suzuki Coupling | Benzyl 4-(5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl)benzoate | Boronate Ester | Pd(PPh₃)₄ / Na₂CO₃ | Biphenyl-substituted 1,2,4-oxadiazole | beilstein-journals.org |

| Sonogashira Coupling | 5-(4'-Halophenyl)-3-aryl-1,2,4-oxadiazole | Arylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Arylalkynyl-substituted 1,2,4-oxadiazole | psu.edu |

| C-H Activation/Annulation | 3-Phenyl-1,2,4-oxadiazole | Diazo Compound | [Cp*RhCl₂]₂ / AgNTf₂ | Fused Pyranoisoquinoline | mdpi.comnih.gov |

| C-H Activation/Annulation | 3-Phenyl-1,2,4-oxadiazol-5(2H)-one | Vinylene Carbonate | [Cp*RhCl₂]₂ / AgSbF₆ | Fused Isoquinolinone | acs.org |

Annulation reactions, which involve the construction of a new ring fused onto an existing one, represent a powerful strategy for rapidly increasing molecular complexity. For the 3-phenyl-1,2,4-oxadiazole scaffold, such transformations are typically achieved via transition-metal-catalyzed C-H activation, where the oxadiazole ring directs the functionalization of its C3-phenyl substituent, leading to the formation of novel polycyclic heterocyclic systems. mdpi.com

Rhodium(III)-catalyzed double C-H activation and annulation of 3-phenyl-1,2,4-oxadiazoles with partners like 2-diazo-1,3-diketones has been shown to produce diverse pyran-fused isoquinolines in moderate to good yields. mdpi.comnih.gov In this tandem reaction, the catalyst first directs the ortho-C-H activation of the phenyl ring. The subsequent reaction with the diazo compound and intramolecular cyclization steps lead to the formation of two new heterocyclic rings in a single operation. This methodology tolerates a broad range of functional groups on both the oxadiazole and the diazo partner.

A similar strategy using vinylene carbonate as the coupling partner with 3-phenyl-1,2,4-oxadiazol-5(2H)-ones allows for the condition-controlled synthesis of four distinct fused-heterocycles, including dihydro- mdpi.comacs.orgcmu.ac.thoxadiazolo[3,4-a]isoquinolin-3-ones. acs.org These reactions proceed through a cascade of C-H activation, migratory insertion, and cyclization, demonstrating the utility of the oxadiazole core in constructing complex molecular architectures.

Table 3: Annulation Reactions of 3-Phenyl-1,2,4-oxadiazole Derivatives

| Substrate | Reagent | Catalyst System | Product Core Structure | Yield Range | Ref. |

|---|---|---|---|---|---|

| 3-Aryl-1,2,4-oxadiazoles | Cyclic 2-diazo-1,3-diketones | [Cp*RhCl₂]₂ / AgNTf₂ / Cu(OAc)₂·H₂O | Pyranoisoquinoline | 68-95% | mdpi.com |

| 3-Phenyl-1,2,4-oxadiazol-5(2H)-one | Vinylene Carbonate | [Cp*RhCl₂]₂ / AgSbF₆ | mdpi.comacs.orgcmu.ac.thOxadiazolo[3,4-a]isoquinolin-3-one | up to 95% | acs.org |

Advanced Spectroscopic and Chromatographic Characterization Methodologies for 5 Bromo 3 Phenyl 1,2,4 Oxadiazole and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 5-Bromo-3-phenyl-1,2,4-oxadiazole and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within a molecule.

¹H NMR (Proton NMR) spectroscopy reveals the number of different types of protons, their electronic environment, and their proximity to other protons. For instance, in various 1,2,4-oxadiazole (B8745197) derivatives, the aromatic protons of the phenyl ring typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. d-nb.infonih.gov The specific chemical shifts and coupling constants are influenced by the nature and position of substituents on the phenyl ring.

¹³C NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton of a molecule. The carbon atoms of the 1,2,4-oxadiazole ring resonate at characteristic chemical shifts, typically in the range of δ 160–177 ppm. nih.gov For example, in a series of 3,5-disubstituted 1,2,4-oxadiazoles, the C3 and C5 carbons of the oxadiazole ring were observed to resonate between δ 167 and 175 ppm. nih.gov The chemical shifts of the phenyl ring carbons are also diagnostic and are influenced by the electronic effects of any substituents present.

Combined analysis of both ¹H and ¹³C NMR spectra, often supplemented by two-dimensional NMR techniques like COSY and HSQC, allows for the complete and unambiguous assignment of all proton and carbon signals, thus confirming the proposed molecular structure.

Table 1: Representative ¹H and ¹³C NMR Data for 1,2,4-Oxadiazole Analogues

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 5-(((5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)thio) methyl)-3-phenyl-1,2,4-oxadiazole | 7.47 (d, J= 7.6 Hz, 3H, Ph-H), 7.19 (d, J= 8.6 Hz, 2H, Ph-H), 4.75 (s, 2H, – CH2–) | 174.47, 168.81, 165.77, 162.59, 161.69, 131.52, 129.33, 128.77, 127.49, 126.13, 119.59, 116.62, 116.40, 31.44 | d-nb.info |

| 3-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy) phenyl)-5-(chloromethyl)-1,2,4-oxadiazole | 8.59 (d, J= 2.1 Hz, 1H, Pyridine-H), 8.51 (dd, J= 1.9, 0.8 Hz, 1H, Pyridine-H), 8.10–8.05 (m, 2H, Ph-H), 7.46–7.42 (m, 2H, Ph-H), 5.17 (s, 2H, –CH2–) | 176.24, 167.98, 160.93, 155.82, 143.69, 138.04, 137.82, 129.39, 124.57, 123.58, 123.41, 122.05, 120.00, 119.23, 34.26 | d-nb.info |

| 5-((4-Bromophenyl)ethynyl)-3-phenyl-1,2,4-oxadiazole | 7.50-7.60 (m, 5H), 7.59 (d, J=8.3 Hz, 2H), 8.12 (d, J=6.7 Hz, 2H) | 74.6, 97.2, 110.7, 117.9, 125.2, 126.3, 129.1, 129.2, 129.4, 129.5, 132.3, 132.4, 134.0, 136.8, 137.8, 141.6, 161.4, 168.4 | beilstein-journals.org |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. This is achieved by measuring the mass-to-charge ratio (m/z) of ions with very high accuracy.

For this compound and its analogues, HRMS is crucial for confirming the elemental composition. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by approximately 2 Da in the mass spectrum.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is often characteristic of the compound's structure and can be used to confirm the connectivity of atoms. For example, the fragmentation of 1,2,4-oxadiazoles may involve cleavage of the heterocyclic ring and loss of substituents. The analysis of these fragment ions helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.

Table 2: HRMS Data for Selected 1,2,4-Oxadiazole Derivatives

| Compound | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |

| 5-(((5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)thio) methyl)-3-phenyl-1,2,4-oxadiazole | 355.06534 | 355.06595 | d-nb.info |

| 3-(4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy) phenyl)-5-(chloromethyl)-1,2,4-oxadiazole | 390.00184 | 390.00082 | d-nb.info |

| 5-((4-Bromophenyl)ethynyl)-3-phenyl-1,2,4-oxadiazole | 358.9581 | 358.9580 | beilstein-journals.org |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of molecules.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For 1,2,4-oxadiazole derivatives, characteristic IR absorption bands can be observed. The C=N stretching vibration of the oxadiazole ring typically appears in the region of 1610-1642 cm⁻¹. d-nb.infooup.com The C-O-C stretching vibrations of the oxadiazole ring are also identifiable. Furthermore, the presence of the phenyl group is confirmed by C-H stretching vibrations of the aromatic ring and C=C stretching vibrations within the ring.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is an essential tool for assessing the purity of synthesized compounds like this compound.

In a typical HPLC analysis, the compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of each eluted component, resulting in a chromatogram. The purity of the compound is determined by the area of the main peak relative to the total area of all peaks in the chromatogram.

For 1,2,4-oxadiazole derivatives, reverse-phase HPLC methods are commonly employed. sielc.com For instance, a method using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid has been successfully used for the analysis of 2-(3-Bromophenyl)-5-phenyl-1,3,4-oxadiazole. sielc.com The use of a mass spectrometer as a detector (LC-MS) can provide additional confirmation of the identity of the main peak and any impurities. acs.org

Single-Crystal X-ray Diffraction (XRD) for Definitive Molecular Structure and Conformation Determination

To perform a single-crystal XRD analysis, a high-quality single crystal of the compound is required. This crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

For 1,2,4-oxadiazole derivatives, single-crystal XRD analysis provides unambiguous confirmation of the molecular structure, including the planarity of the oxadiazole ring and the relative orientation of the phenyl group. For example, the crystal structure of 2-(adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole revealed that the benzene (B151609) ring is inclined to the oxadiazole ring by 10.44 (8)°. bohrium.com This level of detail is crucial for understanding structure-activity relationships and for computational modeling studies. The successful determination of the crystal structure of 2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole has been reported, providing definitive structural validation. researchgate.netnih.gov

Biological Activity and Pharmacological Potential of 5 Bromo 3 Phenyl 1,2,4 Oxadiazole and Its Derivatives

Anticancer Activities and Proposed Mechanisms of Action

Derivatives of 1,2,4-oxadiazole (B8745197) have demonstrated notable potential as anticancer agents, exhibiting activity against a variety of cancer cell lines. nih.govmdpi.comontosight.aijuniperpublishers.com The structural modifications of the 1,2,4-oxadiazole core, including the introduction of different substituents, have led to the development of compounds with significant cytotoxic and antiproliferative effects. mdpi.comjuniperpublishers.com

Cytotoxicity and Antiproliferative Effects against Various Cancer Cell Lines (e.g., breast cancer, colorectal cancer)

Derivatives of 1,2,4-oxadiazole have shown significant cytotoxic effects against a range of human cancer cell lines. For instance, certain Schiff base derivatives incorporating the 1,2,4-oxadiazole ring have demonstrated higher cytotoxicity than the reference compound 5-fluorouracil (B62378) against human oral squamous cell carcinoma cell lines. researchgate.net Specifically, a bromo derivative, (4-bromobenzylidene)-(3-phenyl-1,2,4-oxadiazol-5-yl)methylamine, exhibited the highest cytotoxicity among the tested compounds. researchgate.net

In studies involving breast cancer cell lines such as MCF-7 and MDA-MB-231, several 1,2,4-oxadiazole derivatives have shown potent antiproliferative activity. juniperpublishers.comnih.gov One study reported that a 1,2,4-oxadiazole functionalized quinoline (B57606) derivative with a 4-Bromo-3,5-dinitro group on the phenyl ring was highly active against MCF-7, A549 (lung), DU-145 (prostate), and MDA-MB-231 cell lines, with IC50 values in the sub-micromolar range. juniperpublishers.com Another study on 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives found that compounds with methoxy (B1213986) and methyl substitutions displayed significant cytotoxicity against MCF-7 and MDA-MB-453 breast cancer cells. nih.gov

Furthermore, nortopsentin analogs containing a 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine moiety linked to a 1,2,4-oxadiazole ring showed high cytotoxic activity against the HCT-116 colorectal carcinoma cell line. semanticscholar.org The antiproliferative activity of some 1,2,4-oxadiazole derivatives has also been observed against pancreatic ductal adenocarcinoma (PDAC) cell lines. mdpi.com

Apoptosis Induction and Cell Cycle Arrest Mechanisms

Several studies have indicated that 1,2,4-oxadiazole derivatives exert their anticancer effects by inducing apoptosis and causing cell cycle arrest. For instance, active nortopsentin derivatives bearing a 1,2,4-oxadiazole ring were found to induce apoptosis in MCF-7 breast cancer cells. semanticscholar.org Flow cytometric analysis revealed that these compounds caused cell cycle arrest in the G0-G1 phase. semanticscholar.org

Similarly, certain 1,3,4-oxadiazole (B1194373) derivatives have been shown to induce apoptosis, as evidenced by DNA fragmentation in Hep-2 cells. nih.gov In another study, a promising 1,3,4-oxadiazole derivative induced cell cycle arrest at the G2-M phase in pancreatic cancer cells. mdpi.com Furthermore, some 1,2,4-oxadiazole derivatives have been identified as potent inducers of apoptosis in MCF-7, MDA-MB-231, and MEL-8 cell lines in a dose-dependent manner. nih.gov The mechanism of action for some derivatives has been linked to the disruption of the cell machinery responsible for DNA duplication. nih.gov

Molecular Target Identification and Interaction (e.g., Estrogen Receptors, Caspase-3, DNA Methyltransferases)

The anticancer activity of 1,2,4-oxadiazole derivatives is often attributed to their interaction with specific molecular targets. Molecular docking studies have suggested that 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives can bind to the estrogen receptor. nih.gov The mechanism of action for these compounds was further linked to induced apoptosis and the inhibition of DNA methyltransferase. nih.gov

Caspase-3, a key executioner of apoptosis, has been identified as a target for some 1,2,4-oxadiazole derivatives. mdpi.com Quantitative structure-activity relationship (QSAR) and docking studies on a series of 3-aryl-5-aryl-1,2,4-oxadiazoles have indicated that these compounds can act as caspase-3 activators, thereby inducing apoptosis. mdpi.com The studies suggest that hydrogen bonding plays a crucial role in their activity, which could be enhanced by adding highly electronegative substitutions. mdpi.com

Furthermore, some nortopsentin analogs containing the 1,2,4-oxadiazole ring have shown preferential toxicity towards cancer cells over normal cells, suggesting a degree of selectivity in their action. semanticscholar.org

Antimicrobial Properties and Efficacy

The 1,2,4-oxadiazole scaffold is also a constituent of compounds exhibiting a broad spectrum of antimicrobial activities. ontosight.aimdpi.comnih.govlongdom.org

Antibacterial Activity (e.g., against Gram-positive bacteria, Staphylococcus aureus, MRSA)

Derivatives of 1,2,4-oxadiazole have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. mdpi.comlongdom.orgresearchgate.netnih.gov In a study of 3,5-diaryl-1,2,4-oxadiazole derivatives, several compounds were tested against Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Proteus mirabilis, and Staphylococcus aureus. researchgate.net While S. aureus and P. aeruginosa were resistant to all tested compounds in this particular study, nitrated derivatives showed the best results against E. coli. researchgate.net

Other research has reported more promising results against Gram-positive bacteria. For instance, certain 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones, particularly those with a bromo or iodo group, exhibited very good antibacterial activity against S. aureus. nih.gov Similarly, some 1,3,4-oxadiazole derivatives have shown remarkable antibacterial activity, with compounds having p-OCH3, p-Cl, and p-CH3 substituents being particularly effective. nih.gov

Antifungal Efficacy

The antifungal potential of 1,2,4-oxadiazole derivatives has also been investigated. mdpi.comnih.govlongdom.orgnih.gov In a study of 3-(1,3,4-oxadiazol-2-yl)quinazolin-4(3H)-ones, some derivatives were tested against Candida albicans, Aspergillus niger, and Aspergillus clavatus. nih.gov Another study involving 1,3,4-oxadiazole derivatives screened for antifungal activity against C. albicans and A. niger found that compounds with -OH and -NO2 substituents showed moderate activity. nih.gov

Furthermore, a series of synthesized 2-amino-1,3,4-oxadiazoles and their Schiff bases demonstrated good antimicrobial activity against two fungal species. longdom.org

Elucidation of Antimicrobial Mechanisms

The antimicrobial properties of 1,2,4-oxadiazole derivatives are attributed to several mechanisms of action, primarily centered around the disruption of essential cellular processes in microorganisms.

Disruption of Bacterial Cell Wall Synthesis: One of the proposed mechanisms for the antibacterial activity of oxadiazole derivatives is the inhibition of peptidoglycan biosynthesis, a critical component of the bacterial cell wall. For instance, molecular docking studies have suggested that certain 1,3,4-oxadiazole derivatives can inhibit the MurD ligase enzyme, which is involved in the cytoplasmic steps of peptidoglycan precursor synthesis. nih.gov

Enzyme Inhibition: Inhibition of crucial bacterial enzymes is another key mechanism. Some S-substituted 2-mercapto-1,3,4-oxadiazole-quinoline hybrids have demonstrated potent inhibition of bacterial topoisomerases II (DNA gyrase) and IV. nih.gov These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. Additionally, some 1,3,4-oxadiazole derivatives are thought to puncture the bacterial cell membrane, causing the release of cytoplasmic contents. nih.gov

Anti-inflammatory and Analgesic Effects

Derivatives of 1,2,4-oxadiazole have shown significant promise as anti-inflammatory and analgesic agents. tandfonline.comlongdom.org

A study on a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles demonstrated notable anti-inflammatory and analgesic activities with reduced ulcerogenic potential. longdom.orgrroij.com Specifically, the compounds 2-[3-(4-bromophenyl)-propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole and 2-[3-(4-bromophenyl)-propan-3-one]-5-(4-methylphenyl)-1,3,4-oxadiazole showed significant anti-inflammatory effects. rroij.com Another study reported that 2,5-disubstituted-1,3,4-oxadiazole derivatives based on aroyl propionic acid exhibited anti-inflammatory activity ranging from 81.46% to 89.50% compared to the standard drug ibuprofen. rroij.com The presence of certain substituents, such as a 3,4-dimethoxyphenyl or 4-chlorophenyl group, has been linked to enhanced anti-inflammatory activity.

The analgesic effects of these compounds are often evaluated alongside their anti-inflammatory properties. For instance, a series of 1-(4-phenoxyphenyl)-3-[5-(substituted aryl)-1,3,4-oxadiazol-2-yl]propane-1-ones were screened for analgesic activity, with the 2-acetoxy phenyl derivative showing 76% activity, which was higher than the standard drug indomethacin. rroij.com

Antiviral and Antiparasitic Potential

The broad biological activity of 1,2,4-oxadiazoles extends to antiviral and antiparasitic applications. dergipark.org.tr

Antiviral Activity: Recent research has highlighted the potential of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the virus's replication cycle. nih.gov A screening of an in-house chemical library identified N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide as an inhibitor of Mpro. nih.gov Further structure-activity relationship studies led to the discovery of more potent inhibitors, with compound 16d showing an IC₅₀ value of 5.27 µM. nih.gov

Antiparasitic Activity: Derivatives of 1,2,4-oxadiazole have been reported to possess antiparasitic properties. dergipark.org.tr

Other Emerging Biological Activities

5-LOX Inhibition: Derivatives of 1,2,4-oxadiazole have been identified as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. who.int A series of 1H-(indole-5-yl)-3-substituted-1,2,4-oxadiazoles were synthesized and evaluated for their 5-LOX inhibitory activity. dergipark.org.trresearchgate.net Among the tested compounds, 4bf demonstrated the highest potency with an IC₅₀ of 18.78 µg/ml. dergipark.org.trresearchgate.net Bromo-substituted indolyl compounds also showed effective enzyme inhibitory activity. dergipark.org.tr

Structure Activity Relationship Sar Studies and Rational Drug Design for 5 Bromo 3 Phenyl 1,2,4 Oxadiazole Analogs

Impact of Substituent Variation on Biological Activity

Systematic modification of substituents on the core structure of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives has yielded critical insights into the structural requirements for biological activity. These studies analyze how changes in electronic, steric, and lipophilic properties influence the interaction of these molecules with their biological targets.

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical properties. In the context of 1,2,4-oxadiazole (B8745197) analogs, the type of halogen and its position on the phenyl ring significantly influence efficacy.

Research on various 1,2,4-oxadiazole series has shown that activity is often retained or enhanced with halogen substitutions such as fluorine (F), chlorine (Cl), and iodine (I) at the meta- or para-positions of the phenyl ring. nih.gov For instance, studies on thiazole-clubbed oxadiazoles (B1248032) demonstrated that an inductively electron-withdrawing fluoro group at the para-position resulted in the highest antibacterial activity. nih.gov This effect is often attributed to the halogen's ability to increase the molecule's lipophilicity, which facilitates its diffusion across biological membranes to reach its site of action. nih.gov The general trend for antibacterial activity concerning the position of these electron-withdrawing groups was found to be para > meta > ortho. nih.gov

Theoretical studies further illuminate the role of halogens, showing they affect crystal packing and intermolecular interactions by reducing the contribution of H···H contacts and introducing H···X (halogen) contacts, which can alter how the molecule binds to a target. acs.org However, the impact of halogens can be complex; one QSAR study on 1,2,4-oxadiazole derivatives as anticancer agents indicated that a lower count of bromine atoms was favorable for biological activity, suggesting that while halogens can be beneficial, their number and position must be carefully optimized. mdpi.com

The electronic properties of substituents on the phenyl ring are a critical determinant of the biological activity of 3-phenyl-1,2,4-oxadiazole derivatives. A substantial body of research indicates that electron-withdrawing groups (EWGs) often enhance pharmacological activity. nih.gov

For example, the incorporation of EWGs like nitro (-NO2), chloro (-Cl), and bromo (-Br) has been shown to increase the potency of 1,3,4-oxadiazole (B1194373) derivatives as CNS depressants. nih.gov Similarly, in a series of thiazole-clubbed 1,3,4-oxadiazoles, compounds with EWGs at the para-position of the phenyl ring exhibited a positive effect on antibacterial activity, whereas electron-donating groups (EDGs) like methyl (-CH3) and methoxy (B1213986) (-OCH3) had a negative effect. nih.gov The introduction of EWGs on the 5-aryl-1,2,4-oxadiazole ring was also found to increase antitumor activity. mdpi.com This enhancement is often linked to the electron-withdrawing nature of the oxadiazole ring itself, which influences its reactivity and interactions. researchgate.net

| Substituent Type | General Effect on Activity | Example Group(s) | Observed Biological Activity | Reference |

|---|---|---|---|---|

| Electron-Withdrawing (EWG) | Increase | -NO2, -Cl, -Br | CNS Depressant, Antibacterial, Antitumor | nih.govnih.govmdpi.com |

| Electron-Donating (EDG) | Decrease | -CH3, -OCH3 | Antibacterial | nih.gov |

| Electron-Donating (EDG) | Increase | -OCH3 | Antileishmanial | mdpi.com |

| Neutral Electronegative | Increase / More Reliable | - | General Synthesis/Activity | otterbein.edu |

The size, shape (steric bulk), and lipophilicity of substituents are fundamental to a drug's pharmacokinetic and pharmacodynamic profiles. Lipophilicity is a key factor influencing absorption, distribution, and the ability of a molecule to cross biological membranes to reach its target. nih.gov In many oxadiazole series, increased lipophilicity, often achieved by adding halogen or other non-polar groups, correlates with enhanced biological activity. nih.gov

Steric factors also play a crucial role. 3D-QSAR studies have revealed specific regions around the oxadiazole scaffold where steric bulk is either favorable or unfavorable for activity. For instance, in one antibacterial series, a bulky para-substituent on the 3-phenyl ring was found to be favorable for activity, while large substitutions at the para-position of a 5-phenyl ring were not tolerated. nih.govconicet.gov.ar This suggests that the binding pocket of the target enzyme has specific spatial constraints. An aromatic ring at certain positions appears to be critical for activity, whereas small substituents like hydroxyl or fluoride (B91410) can lead to inactive compounds. nih.gov These findings underscore the importance of optimizing the size and shape of the molecule to ensure a proper fit with its biological target, which is essential for achieving high efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable in rational drug design for predicting the activity of novel compounds and identifying key structural features that govern potency.

The development of a robust QSAR model involves several critical steps, including dataset selection, calculation of molecular descriptors, model generation using statistical methods, and rigorous validation. nih.gov For 1,2,4-oxadiazole derivatives, various QSAR models have been successfully developed.

A key aspect of QSAR is validation, which ensures the model is predictive and not a result of chance correlation. This involves both internal validation (e.g., cross-validation, yielding a q² value) and external validation (using a test set of compounds not used in model creation, yielding a pred_r² or R² value). nih.govnih.gov Acceptable 3D-QSAR models are generally considered to be those with a q² greater than 0.5 and an R² greater than 0.6. nih.gov Several studies on oxadiazole derivatives have reported the development of statistically significant models that meet these criteria, demonstrating their reliability and predictive power. mdpi.comnih.gov

| Oxadiazole Series | QSAR Type | Internal Validation (q²) | External Validation (pred_r²) | Correlation Coefficient (r²) | Reference |

|---|---|---|---|---|---|

| 1,2,4-Oxadiazoles (Caspase-3 Activators) | 2D-QSAR | 0.610 | 0.553 | 0.743 | mdpi.com |

| 1,2,4-Oxadiazoles (Sortase A Inhibitors) | 3D-QSAR | 0.632 | 0.548 | 0.924 | nih.gov |

Once validated, QSAR models can identify the molecular descriptors that have the most significant impact on biological activity. These descriptors represent specific physicochemical properties, such as electronic, steric, topological, and hydrophobic characteristics.

For 1,2,4-oxadiazole analogs, QSAR studies have identified several key features:

Electronic and Polarization Effects : Studies have shown that descriptors related to atomic masses, van der Waals volumes, and atomic polarizabilities are crucial for receptor interaction. The electronic effects governed by these properties appear to be a leading reason for the compound's agonist action.

Polarity and Hydrogen Bonding : One model indicated that increasing the polarity of the compounds leads to increased anticancer activity. mdpi.com Another study on 1,3,4-oxadiazoles highlighted the importance of descriptors related to the strength of potential hydrogen bonds for free radical scavenging activity. semanticscholar.org

Topological and Steric Features : Descriptors such as the topological radius have been identified as crucial. semanticscholar.org 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) generate contour maps that visualize regions where steric bulk or specific electrostatic charges (positive or negative) will enhance or decrease activity, providing a clear guide for structural modification. conicet.gov.ar For example, CoMFA maps have revealed that a bulky para-substituent on the 3-phenyl ring is favorable for antibacterial activity. conicet.gov.ar

These insights derived from QSAR models allow medicinal chemists to prioritize the synthesis of compounds with a higher probability of success, thereby accelerating the drug discovery process.

Ligand-Based and Structure-Based Drug Design Principles

Ligand-based and structure-based drug design are two cornerstone approaches in computational drug discovery. Structure-based design utilizes the known three-dimensional structure of the biological target to design or identify potential ligands. semanticscholar.org Conversely, ligand-based methods are employed when the target's structure is unknown, relying on the analysis of a set of molecules known to interact with the target to derive a model that explains their activity. researchgate.net For the 1,2,4-oxadiazole class of compounds, both strategies have been instrumental in identifying novel inhibitors for a range of biological targets. researchgate.netnih.gov

Pharmacophore modeling is a powerful ligand-based technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to interact with a specific biological target. This model then serves as a 3D query for virtual screening of large compound libraries to find new, structurally diverse molecules that match the pharmacophore and are likely to be active. nih.gov

In the development of inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR), virtual screening has been used to assess libraries of 1,2,4-oxadiazole derivatives. tandfonline.com This process helps in shortlisting promising candidates from thousands of compounds for further investigation. tandfonline.com For instance, a combined structure- and ligand-based in silico approach was successfully used to identify 1,2,4-oxadiazole derivatives as non-covalent inhibitors of the human 20S proteasome, a key target in cancer therapy. researchgate.netnih.gov This methodology demonstrates the utility of virtual screening in rapidly identifying novel and potent scaffolds for drug development. researchgate.net

Table 1: Application of Virtual Screening for 1,2,4-Oxadiazole Analogs

| Target Protein | Screening Method | Library Size | Outcome | Reference |

| EGFR | Pharmacophore-based | ~1500 compounds | Identification of four lead molecules with good in-vitro IC50 values. | tandfonline.com |

| Human 20S Proteasome | Structure- and Ligand-based | Commercially available compounds | Discovery of potent, non-covalent inhibitors. | researchgate.netnih.gov |

| VEGFR2 | Structure-based | 14 oxadiazole derivatives | Investigation of anticancer potential. | semanticscholar.org |

Molecular docking is a prominent structure-based method that predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. tandfonline.com This technique is crucial for understanding the potential interactions, such as hydrogen bonds and van der Waals forces, that govern the binding affinity between a ligand and its receptor. tandfonline.com

For 1,2,4-oxadiazole analogs, docking studies have been extensively performed to elucidate their binding modes with various enzymes. In studies targeting EGFR, docking simulations revealed that 1,2,4-oxadiazole derivatives could act as ATP-mimicking tyrosine kinase inhibitors. tandfonline.com Similarly, docking of 1,2,4-oxadiazole linked 5-fluorouracil (B62378) derivatives into the active site of the Human VEGFR-2 enzyme (PDB ID: 1YWN) helped to rationalize their anticancer activity. nih.gov

In another study, molecular docking was used to investigate the interaction of novel 1,2,4-oxadiazole derivatives with enzymes from Leishmania infantum, the causative agent of visceral leishmaniasis. The results indicated a strong binding affinity of a lead compound, designated Ox1, for the L. infantum CYP51 enzyme, a crucial enzyme in the parasite's metabolism. mdpi.comnih.gov The simulations showed that the oxadiazole ring's hydrophilic and electron-donating properties facilitate binding with biomolecules through non-covalent interactions. mdpi.com

Table 2: Summary of Molecular Docking Studies for 1,2,4-Oxadiazole Analogs

| Compound/Analog | Target Protein (PDB ID) | Key Interacting Residues | Predicted Binding Energy/Score | Reference |

| Compound 7a | EGFR | THR A:830, THR 766 | -6.3 kcal/mol | tandfonline.comresearchgate.net |

| Compound 7b | EGFR | Not specified | Not specified | tandfonline.com |

| Ox1 | L. infantum CYP51 | Not specified | Strong affinity | mdpi.comnih.gov |

| 1,2,4-oxadiazole-chalcone hybrids | Oncogene Protein | Asp33, Asp119 | Not specified | chula.ac.th |

| 1,2,4-oxadiazole linked 5-fluorouracils | Human VEGFR-2 (1YWN) | Not specified | Not specified | nih.gov |

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time in a simulated physiological environment. chula.ac.th MD simulations are critical for validating docking results and gaining deeper insights into the binding mechanism. researchgate.net

MD simulations performed on 1,2,4-oxadiazole derivatives complexed with EGFR revealed that the most active compounds formed stable protein-ligand complexes, as evidenced by low Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) values. tandfonline.com For example, the most active compound, 7a, retained its crucial hydrogen bonds for a longer duration during the simulation, correlating with its superior experimental activity. tandfonline.com A significant deviation in the RMSD, as seen with less active compounds, can indicate conformational changes and instability within the binding pocket. tandfonline.com

Similarly, MD simulations were conducted to study the stability of the L. infantum CYP51 enzyme in complex with the 1,2,4-oxadiazole derivative Ox1. mdpi.com These simulations confirmed the stability of the docked pose, reinforcing the finding that Ox1 is a promising candidate for targeting this enzyme. mdpi.comnih.gov The analysis of properties like hydrogen bond occupancy and interaction energy over the course of the simulation provides a robust validation of the proposed binding mode. mdpi.comchula.ac.th

Table 3: Molecular Dynamics Simulation Parameters and Findings

| Ligand-Protein Complex | Simulation Time | Key Stability Metrics | Observation | Reference |

| Compound 7a - EGFR | Not specified | RMSD, RMSF, H-bond retention | Stable complex, H-bonds retained for an extended period. | tandfonline.com |

| Compound 7m - EGFR | 15 ns | RMSD | Maximum deviation of 0.275 nm, indicating conformational change. | tandfonline.com |

| Ox1 - L. infantum CYP51 | Not specified | Complex stability, H-bonds | High stability at the binding site. | mdpi.com |

| Ox1 - L. infantum PTR1 and TR | Not specified | Per-residue interaction energy | High stability, but lower interaction energy compared to CYP51. | mdpi.com |

Computational Chemistry and Cheminformatics in 5 Bromo 3 Phenyl 1,2,4 Oxadiazole Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 5-Bromo-3-phenyl-1,2,4-oxadiazole. These methods provide insights into the distribution of electrons within the molecule, which governs its chemical behavior and interactions with biological targets.

For instance, DFT studies on related oxadiazole derivatives have been used to explore their structural properties and reactivity. cmu.ac.th Calculations of frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining the molecule's reactivity and potential interaction sites. cmu.ac.th The electron-withdrawing nature of the bromine atom and the 1,2,4-oxadiazole (B8745197) ring influences the electronic properties of the entire molecule. This can be critical for its biological activity, as electronic effects often play a key role in ligand-receptor binding.

In a broader context, quantum-mechanical charge calculations are employed to improve the accuracy of molecular models, which is essential for reliable predictions of biological activity. conicet.gov.ar For example, the use of restrained electrostatic potential (RESP) charges, derived from quantum mechanics, can lead to more accurate representations of molecular electrostatics compared to empirical methods. conicet.gov.ar

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to identify the most stable conformations and understand the flexibility of a molecule like this compound.

The 1,2,4-oxadiazole ring itself acts as a rigid scaffold, which helps to position the phenyl and bromo substituents in specific spatial orientations. vulcanchem.com The rotational freedom around the single bond connecting the phenyl group to the oxadiazole ring is a key factor in its conformational flexibility. Systematic conformational analysis of similar 1,3,4-oxadiazole (B1194373) derivatives has been conducted to determine the lowest-energy conformers. beilstein-journals.org

The spatial arrangement of the molecule can influence its intermolecular interactions, such as π-π stacking and hydrogen bonding, which are vital for binding to biological targets. Understanding the preferred conformations is therefore essential for designing molecules that can fit optimally into a receptor's binding pocket.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Profiles (ADMET)

The development of a successful drug requires not only high efficacy but also favorable pharmacokinetic and safety profiles. In silico ADMET prediction tools are widely used in the early stages of drug discovery to assess the potential of a compound to be absorbed, distributed, metabolized, and excreted by the body, as well as to predict its potential toxicity.

For various series of oxadiazole derivatives, in silico ADMET properties have been evaluated using software like DataWarrior and SwissADME. nih.govmdpi.com These programs calculate molecular descriptors that are predictive of drug-like properties, such as those defined by Lipinski's Rule of Five. nih.govnih.gov This rule suggests that orally bioavailable drugs generally have a molecular weight of ≤ 500, a logP of ≤ 5, ≤ 5 hydrogen bond donors, and ≤ 10 hydrogen bond acceptors. nih.gov

Studies on related compounds have shown that most oxadiazole derivatives comply well with Lipinski's rule, indicating good potential for drug-likeness. nih.govresearchgate.net Furthermore, Veber's rule, which considers the number of rotatable bonds and the polar surface area, is also used to predict good oral bioavailability and intestinal absorption. nih.gov Toxicity prediction is another crucial aspect, with software like ProTox-II being used to estimate the potential toxicity of compounds. mdpi.com

Table 1: Predicted Physicochemical and ADME Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XlogP (predicted) | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Rotatable Bonds |

| This compound | C₈H₅BrN₂O | 225.04 | 3.7 | 3 | 0 | 1 |

| 2-Bromo-5-phenyl-1,3,4-oxadiazole | C₈H₅BrN₂O | 225.04 | 2.4991 | 3 | 0 | 1 |

| 3-(3-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole | C₉H₆BrClN₂O | 271.9352 | 2.9 | N/A | N/A | N/A |

Data sourced from PubChem and ChemScene. uni.luchemscene.comuni.lu

Cheminformatics Approaches for Compound Library Design and Screening

Cheminformatics combines computational methods with chemical information to support drug discovery. For scaffolds like this compound, cheminformatics approaches are invaluable for designing and screening large virtual libraries of related compounds to identify those with the highest probability of being active and having favorable drug-like properties.

By starting with a lead compound, such as a known active 1,2,4-oxadiazole, researchers can use computational tools to explore the structure-activity relationship (SAR). conicet.gov.ar Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) can be used to build predictive models. conicet.gov.ar These models generate contour maps that highlight regions around the molecule where steric bulk or certain electrostatic properties are favored or disfavored for enhancing biological activity. conicet.gov.ar

These insights guide the design of new analogs. For example, if a CoMFA map indicates that a bulky, electron-donating group is preferred at a specific position, new compounds incorporating such features can be synthesized and tested. This iterative process of computational design, synthesis, and biological evaluation is a powerful strategy for lead optimization. The 1,2,4-oxadiazole scaffold has been identified as a promising starting point for the development of new antibacterial agents, and computational docking and scoring procedures have been instrumental in this discovery. conicet.gov.ar

Future Research Directions and Translational Perspectives for 5 Bromo 3 Phenyl 1,2,4 Oxadiazole

Design and Synthesis of Highly Selective and Potent Analogs with Improved Pharmacological Profiles

The development of new synthetic methodologies is crucial for creating novel analogs of 5-Bromo-3-phenyl-1,2,4-oxadiazole with enhanced potency and selectivity. Researchers are exploring various synthetic strategies, including one-pot procedures and microwave-assisted reactions, to efficiently generate libraries of derivatives. mdpi.commdpi.com These methods allow for the introduction of diverse substituents at different positions of the oxadiazole ring and the phenyl group, enabling a systematic exploration of the structure-activity relationship (SAR).

Investigation of Novel Molecular Targets and Signaling Pathways

A critical area of future research involves identifying and validating new molecular targets for this compound and its analogs. The 1,2,4-oxadiazole (B8745197) scaffold has been associated with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netresearchgate.netnih.gov Understanding the specific proteins and signaling pathways that these compounds modulate is essential for elucidating their mechanisms of action.

For example, certain 3,5-diaryl-1,2,4-oxadiazoles have been found to induce apoptosis in cancer cells by activating caspases, with the tail-interacting protein of 47 kDa (TIP47) identified as a potential molecular target. nih.gov Other derivatives have shown inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation. nih.gov Future studies will likely employ a combination of computational modeling, high-throughput screening, and biochemical assays to uncover novel targets and unravel the intricate signaling networks affected by these compounds. This knowledge will be instrumental in developing targeted therapies for various diseases.

Exploration of Synergistic Effects in Combination Therapies

Investigating the synergistic effects of this compound derivatives in combination with existing drugs is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. Combination therapies are becoming a cornerstone of treatment for complex diseases like cancer.

Studies have already shown that certain 1,3,4-oxadiazole (B1194373) derivatives, when combined with the established chemotherapeutic agent Imatinib, exhibit enhanced cytotoxicity against breast cancer cell lines. nih.gov Similarly, the discovery of 3-phenyl-1,2,4-oxadiazole (B2793662) derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro) suggests their potential use in combination with other antiviral agents. nih.gov Future research will focus on identifying optimal drug combinations and understanding the molecular basis of their synergistic interactions. This could lead to the development of more effective treatment regimens with reduced side effects.

Development of Advanced Delivery Systems for Enhanced Therapeutic Outcomes

To maximize the therapeutic potential of this compound and its analogs, the development of advanced drug delivery systems is essential. These systems can improve the solubility, stability, and bioavailability of the compounds, as well as enable targeted delivery to specific tissues or cells.

One innovative approach involves the use of photopolymerizable implants for the controlled release of 1,2,4-oxadiazoles. researchgate.netnih.gov These polymer-based systems can provide sustained drug release over extended periods, maintaining therapeutic concentrations while minimizing systemic toxicity. nih.gov Other strategies may include the formulation of nanoparticles, liposomes, or other nanocarriers to enhance drug delivery and cellular uptake. By improving the pharmacokinetic properties of these compounds, advanced delivery systems can lead to significantly better therapeutic outcomes.

Application of Artificial Intelligence and Machine Learning in Oxadiazole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of drug discovery, and their application to oxadiazole research holds immense promise. researchgate.netopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com These computational tools can accelerate the identification of lead compounds, predict their biological activities, and optimize their pharmacological properties. semanticscholar.org

常见问题

Q. What are the common synthetic routes for 5-Bromo-3-phenyl-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions or 1,3-dipolar cycloaddition. For example, refluxing precursors like 3-phenyl-5-chloromethyl-1,2,4-oxadiazole with benzotriazole derivatives in acetonitrile, followed by purification via recrystallization, yields crystalline products suitable for structural analysis . Alternative routes may utilize nitrile oxide intermediates formed via [3+2] cycloaddition with imines, enabling modular derivatization of the oxadiazole core .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of ethanol or ethyl acetate solutions. Data collection and refinement using programs like SHELXL (for small molecules) resolve bond lengths, angles, and noncovalent interactions (e.g., CH⋯N hydrogen bonds). Planarity of the oxadiazole ring and dihedral angles with substituents (e.g., phenyl groups) are critical for understanding packing behavior .

Q. What spectroscopic techniques are used to characterize this compound?

Key methods include:

- NMR : H and C NMR to confirm substituent positions and purity.

- Mass spectrometry (MS) : High-resolution MS for molecular weight validation.

- IR spectroscopy : Identification of functional groups (e.g., C-Br stretching at ~500–600 cm).

- Elemental analysis : Confirmation of empirical formula .

Advanced Research Questions

Q. What factors influence the base-catalyzed rearrangement pathways of this compound derivatives?

Kinetic studies in mixed solvents (e.g., dioxane/water) reveal two pathways:

- Uncatalyzed pathway : Independent of proton concentration.

- Base-catalyzed pathway : Dependent on hydroxide ion concentration, proceeding via deprotonation and nucleophilic attack. Solvent polarity and substituent effects (e.g., electron-withdrawing bromine) modulate reaction rates and product distribution .

Q. How does bromination at the 5-position affect the biological activity of 3-phenyl-1,2,4-oxadiazole derivatives?

Bromine’s electron-withdrawing nature enhances metabolic stability and modulates hydrophilicity. For example, derivatives with bromine show improved antiviral activity against human rhinoviruses (hRV-B14, -A21) but may increase cytotoxicity due to enhanced electrophilicity. Comparative SAR studies with non-brominated analogs are critical for optimizing therapeutic indices .

Q. Are there computational studies predicting the reactivity of this compound?

Density functional theory (DFT) calculations model transition states and activation energies for rearrangements. For instance, studies on analogous compounds (e.g., 3-benzoyl-5-phenyl-1,2,4-oxadiazole) predict regioselectivity in cyclization reactions and solvent effects on reaction coordinates . Molecular dynamics (MD) simulations further explore solvation and noncovalent interactions in crystal packing .

Q. How do noncovalent interactions influence the solid-state packing of this compound?

CH⋯N hydrogen bonds and CH⋯π interactions drive 2D sheet formation in crystals. For example, weak C–H⋯N bonds (2.5–3.0 Å) between oxadiazole nitrogen and aromatic hydrogens stabilize layered structures. The bromine atom’s steric bulk may alter dihedral angles between rings, affecting intermolecular contacts .

Methodological Considerations

- Experimental Design : Use radiocarbon labeling (e.g., C-PMO) to track combustion products or metabolic pathways in biological studies .

- Data Contradictions : Discrepancies in biological activity (e.g., cytotoxicity vs. antiviral efficacy) may arise from assay conditions (e.g., cell line variability) or impurities. Cross-validate with orthogonal techniques (e.g., HPLC purity checks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。